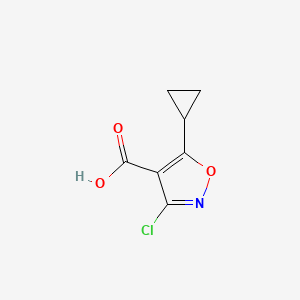![molecular formula C9H14N2OS B13201486 {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is a heterocyclic compound that features a pyrrolidine ring, a thiazole ring, and a methanol group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol typically involves the condensation of a thiazole derivative with a pyrrolidine derivative. One common method includes the reaction of 2-chloromethyl-1,3-thiazole with pyrrolidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The methanol group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}carboxylic acid.
Reduction: Reduced thiazole derivatives.
Substitution: {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}chloride.
Wissenschaftliche Forschungsanwendungen
{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with biological targets such as enzymes and receptors. The pyrrolidine and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methanol group can form hydrogen bonds with amino acid residues, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share the pyrrolidine ring structure.
Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Uniqueness
{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is unique due to the combination of both pyrrolidine and thiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H14N2OS |
|---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H14N2OS/c12-6-8-7-13-9(10-8)5-11-3-1-2-4-11/h7,12H,1-6H2 |
InChI-Schlüssel |
VBQNHSSRMMQQFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=NC(=CS2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


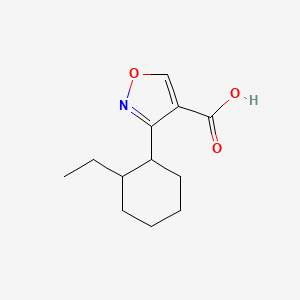
![([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene](/img/structure/B13201409.png)
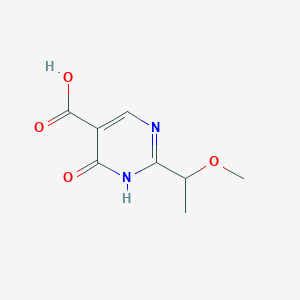
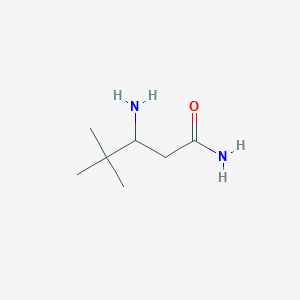
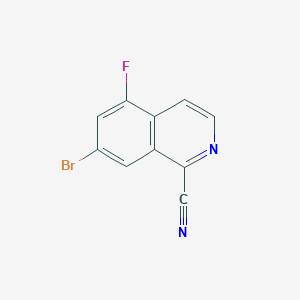
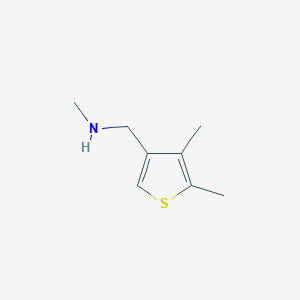
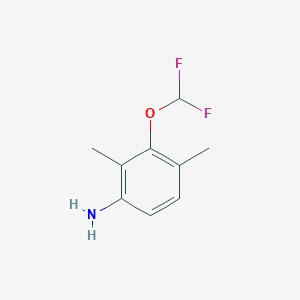
amine](/img/structure/B13201426.png)
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)

![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
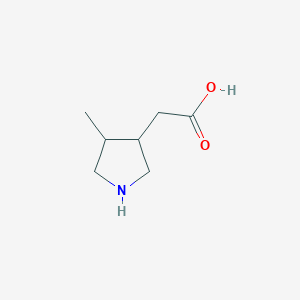
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)
